2,6-Di-tert-butyl-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DI(TERT-BUTYL)-4-[3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENOL is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including tert-butyl groups, a propylsulfanyl group, and a triazino-benzoxazepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI(TERT-BUTYL)-4-[3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENOL involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzoxazepin Ring: The synthesis begins with the formation of the benzoxazepin ring through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative.
Introduction of the Triazino Group: The triazino group is introduced via a condensation reaction with a suitable triazine derivative.
Attachment of the Propylsulfanyl Group: The propylsulfanyl group is incorporated through a nucleophilic substitution reaction using a propylthiol reagent.
Addition of Tert-Butyl Groups: The tert-butyl groups are introduced via alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This typically includes:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize product formation.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2,6-DI(TERT-BUTYL)-4-[3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENOL undergoes various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazino group can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of alkylated or acylated phenolic derivatives.
Scientific Research Applications
2,6-DI(TERT-BUTYL)-4-[3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENOL has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-DI(TERT-BUTYL)-4-[3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENOL involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Binding to enzymes or receptors involved in biological processes.
Pathways: Modulation of signaling pathways, such as those related to cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2,6-DI(TERT-BUTYL)-4-[3-(METHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENOL
- 2,6-DI(TERT-BUTYL)-4-[3-(ETHYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]PHENOL
Properties
Molecular Formula |
C27H34N4O2S |
---|---|
Molecular Weight |
478.7 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenol |
InChI |
InChI=1S/C27H34N4O2S/c1-8-13-34-25-29-24-21(30-31-25)17-11-9-10-12-20(17)28-23(33-24)16-14-18(26(2,3)4)22(32)19(15-16)27(5,6)7/h9-12,14-15,23,28,32H,8,13H2,1-7H3 |
InChI Key |
JNDOCUSDIZIVDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.